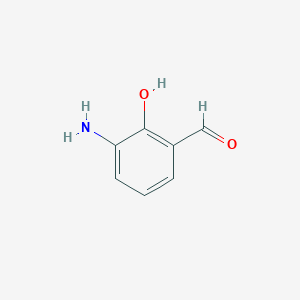![molecular formula C43H27OP B13143914 Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine is a complex organic compound with the molecular formula C43H27OP and a molecular weight of 590.65 . This compound is primarily used in the field of organic light-emitting diodes (OLEDs) as an intermediate material . Its unique structure, which includes a spiro linkage between fluorene and benzofuran moieties, contributes to its distinctive properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro linkage: This step involves the reaction of fluorene and benzofuran derivatives under specific conditions to form the spiro linkage.
Introduction of the phosphine group: The phosphine group is introduced through a reaction with diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine group .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): It is used as an intermediate material in the fabrication of OLED devices due to its electroluminescent properties.
Materials Science: The compound is studied for its potential use in advanced materials with unique optical and electronic properties.
Chemical Research: It serves as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action of Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine in OLEDs involves its role as an emissive layer material. The spiro linkage provides rigidity to the molecule, which helps in maintaining high quantum efficiency and stability of the OLED devices . The phosphine group can also participate in coordination with metal ions, influencing the electronic properties of the material .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]: This compound shares the spiro linkage but lacks the phosphine group.
9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4,3-b]Benzofuran: Another compound used in OLEDs with similar structural features but different substituents.
Uniqueness
Diphenyl(spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran]-3’-yl)phosphine is unique due to the presence of the phosphine group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic characteristics .
Properties
Molecular Formula |
C43H27OP |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b][1]benzofuran]-3'-yl)phosphane |
InChI |
InChI=1S/C43H27OP/c1-3-13-28(14-4-1)45(29-15-5-2-6-16-29)30-23-26-40-35(27-30)33-24-25-39-41(42(33)44-40)34-19-9-12-22-38(34)43(39)36-20-10-7-17-31(36)32-18-8-11-21-37(32)43/h1-27H |
InChI Key |
HBVWASZPOJMHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=CC6=C5C7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


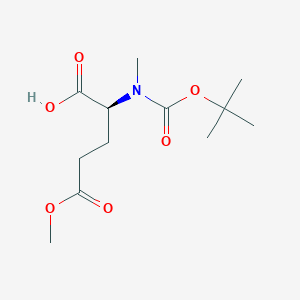

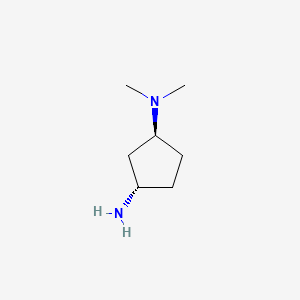


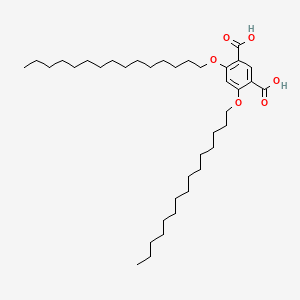
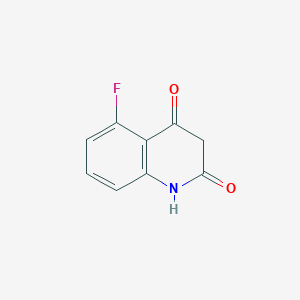
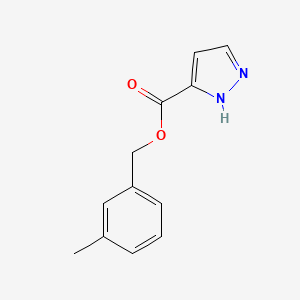
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
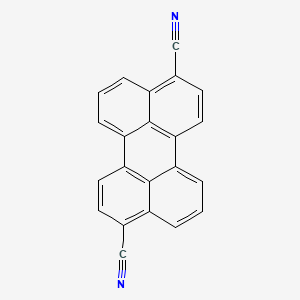
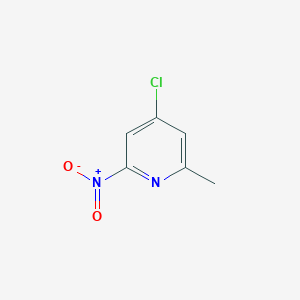

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
